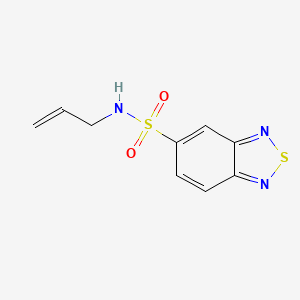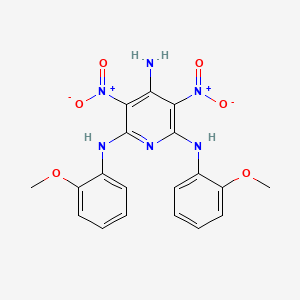
1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine, also known as CNPP, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a pharmacological tool. CNPP belongs to the class of piperazine derivatives and has been synthesized through various methods.
作用機序
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine involves the activation of the 5-HT1A receptor subtype. Activation of this receptor has been shown to modulate neurotransmitter release, including serotonin, dopamine, and norepinephrine. This modulation can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models and has been suggested as a potential treatment for anxiety disorders. This compound has also been shown to have antidepressant-like effects in animal models. Additionally, this compound has been shown to modulate pain perception and may have potential as a treatment for chronic pain.
実験室実験の利点と制限
One advantage of using 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor subtype. This selectivity allows for more specific investigations into the role of this receptor in various physiological and behavioral processes. However, one limitation of using this compound is its potential toxicity. Careful consideration should be taken when using this compound in lab experiments to ensure the safety of researchers and animals.
将来の方向性
There are many potential future directions for the use of 1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine in scientific research. One direction is the investigation of the role of the 5-HT1A receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound may have potential as a treatment for substance use disorders, such as opioid addiction. Further studies are needed to fully understand the potential of this compound in these areas of research.
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential use as a pharmacological tool. Its selectivity for the 5-HT1A receptor subtype allows for more specific investigations into the role of this receptor in various physiological and behavioral processes. While there are limitations to using this compound in lab experiments, careful consideration can ensure the safety of researchers and animals. The potential future directions for the use of this compound in scientific research are vast and exciting, and further studies are needed to fully understand its potential in these areas.
合成法
1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine can be synthesized through various methods, including the reaction of 2-chloro-4-nitrophenylhydrazine with phenylacetyl chloride in the presence of triethylamine. Another method involves the reaction of 2-chloro-4-nitroaniline with phenylacetyl chloride and triethylamine. The yield of this compound can be increased by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
1-(2-chloro-4-nitrophenyl)-4-(phenylacetyl)piperazine has been used as a pharmacological tool in various scientific research studies. It has been shown to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This compound has also been used as a ligand to study the structure and function of the 5-HT1A receptor. Additionally, this compound has been used in studies investigating the role of the 5-HT1A receptor in anxiety, depression, and other psychiatric disorders.
特性
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-13-15(22(24)25)6-7-17(16)20-8-10-21(11-9-20)18(23)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCLQGBJAQKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5105827.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5105838.png)


![3-chloro-4-{[1-(2,6-difluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5105847.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B5105855.png)
![5-(1-acetyl-L-prolyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5105861.png)

![4-(2-methoxyethyl)-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5105878.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5105895.png)
![1-{[2-(4-methylphenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5105901.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105903.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5105922.png)
